molecular formula C17H16N2O B11044514 2-amino-4-(propan-2-yl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(propan-2-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11044514
M. Wt: 264.32 g/mol
InChI Key: NKPZZVDGWCCWHP-UHFFFAOYSA-N
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Description

2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE is a heterocyclic compound that belongs to the class of 4H-chromenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE typically involves a multi-component reaction. One common method is the one-pot three-component reaction of an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures (e.g., 90°C) using a catalyst such as MNPs@Cu . This method provides high-to-excellent yields in short reaction times and allows for easy recovery and reuse of the catalyst.

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of efficient and recyclable catalysts, such as magnetic nanocatalysts, is preferred to ensure high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced chromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-ISOPROPYL-4H-BENZO[H]CHROMEN-3-YL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-amino-4-propan-2-yl-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C17H16N2O/c1-10(2)15-13-8-7-11-5-3-4-6-12(11)16(13)20-17(19)14(15)9-18/h3-8,10,15H,19H2,1-2H3

InChI Key

NKPZZVDGWCCWHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(C3=CC=CC=C3C=C2)OC(=C1C#N)N

Origin of Product

United States

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